molecular formula C23H22FN3O3 B2376015 6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one CAS No. 1005296-61-6

6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one

Cat. No. B2376015
CAS RN: 1005296-61-6
M. Wt: 407.445
InChI Key: ZNERMMTWHCKVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN3O3 and its molecular weight is 407.445. The purity is usually 95%.
BenchChem offers high-quality 6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding and Activity Studies

  • Benzodiazepine Receptor Binding and Anticonflict Activity : A series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines, structurally related to the given compound, were synthesized and tested for their ability to inhibit the binding of [3H]diazepam to rat brain receptors. These compounds showed high affinity in the binding assay and were active in the Vogel rat conflict procedure, indicating potential applications in neurological studies (Toja et al., 1985).

Antitumor Agents

  • Potential Anticancer Drug Candidates : In the quest for new anticancer drug candidates, novel 2-PQs (2-phenylquinolin-4-ones) were designed, synthesized, and evaluated. Among them, one compound showed selective inhibition against various cancer cell lines, indicating the potential of these quinolone derivatives in cancer treatment research (Chou et al., 2010).

Antimicrobial Activity

  • Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds : New compounds were synthesized from a lead molecule of fluoroquinolone structure, showing significant antifungal and antibacterial activities. This research highlights the potential of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).

Analytical Chemistry Applications

  • Fluorescence Derivatization Reagent for Alcohols : The compound 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, similar in structure, has been used as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, suggesting potential analytical applications of related compounds (Yoshida et al., 1992).

Tubulin Polymerization Inhibition

  • Tubulin Polymerization Inhibitor in Cancer Cells : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, structurally related, was identified as a tubulin polymerization inhibitor, showing antiproliferative activity towards human cancer cells. This suggests the role of such compounds in cancer therapy research (Minegishi et al., 2015).

properties

IUPAC Name

6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-14-6-4-5-7-18(14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)8-9-16-12-17(24)10-11-19(16)26/h4-7,10-13,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNERMMTWHCKVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.